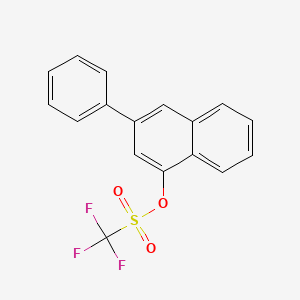
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C17H11F3O3S and a molecular weight of 352.33 g/mol . This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthalene ring substituted with a phenyl group. It is primarily used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 3-phenylnaphthalene-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired trifluoromethanesulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and various amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the naphthalene ring.
Applications De Recherche Scientifique
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicinal Chemistry: Researchers use it to develop new drug candidates by exploring its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the naphthalene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylnaphthalene-1-ol: The precursor to 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate, differing by the presence of a hydroxyl group instead of the trifluoromethanesulfonate group.
Naphthalene-1-yl trifluoromethanesulfonate: Similar structure but lacks the phenyl substitution, affecting its reactivity and applications.
Phenyl trifluoromethanesulfonate: Contains a phenyl group attached to the trifluoromethanesulfonate group but lacks the naphthalene ring.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the phenyl group, which provides a distinct electronic environment and steric profile. This uniqueness makes it particularly valuable in synthetic chemistry for creating complex molecules with specific properties.
Propriétés
Formule moléculaire |
C17H11F3O3S |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(3-phenylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H |
Clé InChI |
ABDYODDUCKVJMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















